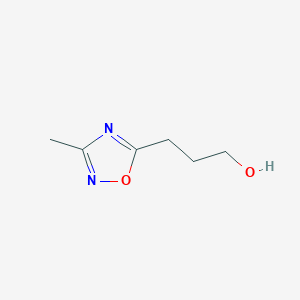
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-ol is a chemical compound with the molecular formula C6H10N2O2 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-ol typically involves the cyclization of an amidoxime with an appropriate acylating agent. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), at room temperature with the presence of a base like tetrabutylammonium fluoride (TBAF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted oxadiazole derivatives.
科学研究应用
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
作用机制
The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied .
相似化合物的比较
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-ol can be compared with other oxadiazole derivatives:
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid: Similar structure but with a phenyl group instead of a methyl group.
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Similar structure but with a benzoic acid moiety.
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid: Similar structure but with an ethyl group instead of a methyl group.
These compounds share the oxadiazole core but differ in their substituents, leading to variations in their chemical and biological properties
属性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC 名称 |
3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H10N2O2/c1-5-7-6(10-8-5)3-2-4-9/h9H,2-4H2,1H3 |
InChI 键 |
NDNSURCUJAJLKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=N1)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid](/img/structure/B13561198.png)
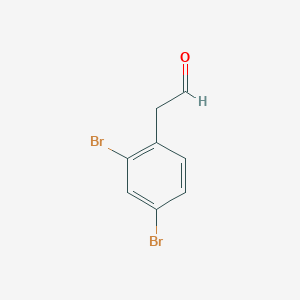
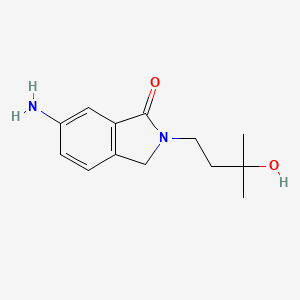
![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)
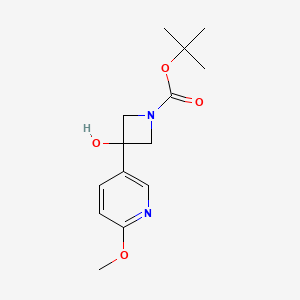
![2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid](/img/structure/B13561224.png)
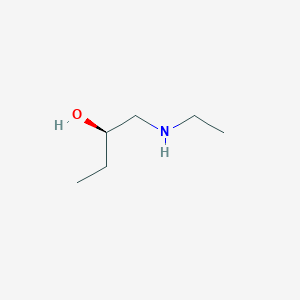
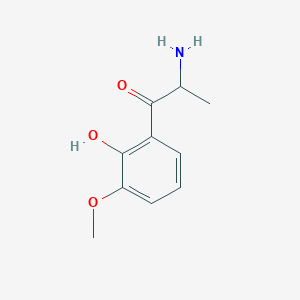
![N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide](/img/structure/B13561244.png)
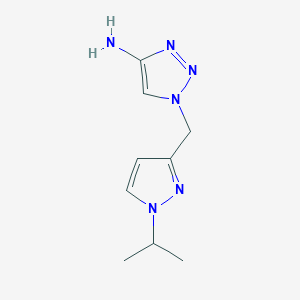
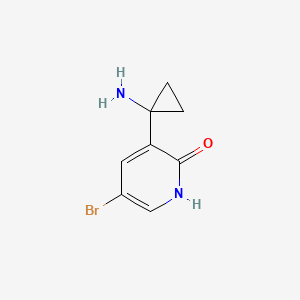
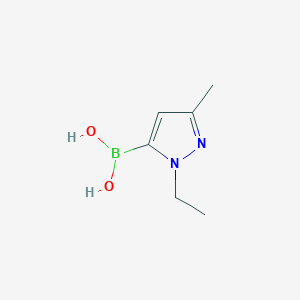

![Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4'-Fluorobiphenyl-2-Carboxylate](/img/structure/B13561275.png)
